

Technical Guide: 3-Ethyl-3,4-dimethylheptane

(CAS No. 61868-34-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-3,4-dimethylheptane**

Cat. No.: **B14560665**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-Ethyl-3,4-dimethylheptane**. Due to the limited availability of specific experimental data for this compound, this guide includes predicted properties and outlines general experimental protocols for its synthesis and characterization based on established organic chemistry principles.

Chemical Identity and Physical Properties

3-Ethyl-3,4-dimethylheptane is a saturated, branched-chain alkane. Its structure consists of a heptane backbone with an ethyl group at the third position and methyl groups at the third and fourth positions.

Table 1: Chemical Identifiers for **3-Ethyl-3,4-dimethylheptane**

Identifier	Value	Reference
CAS Number	61868-34-6	[1] [2] [3]
Molecular Formula	C ₁₁ H ₂₄	[1] [3] [4]
IUPAC Name	3-Ethyl-3,4-dimethylheptane	[3]
SMILES	CCCC(C)C(C)(CC)CC	[1] [3]
InChIKey	HKSCZRRMBTUZLO-UHFFFAOYSA-N	[1] [3]
Synonyms	3,4-DIMETHYL-3-ETHYLHEPTANE	[1]

Table 2: Physical and Computed Properties of **3-Ethyl-3,4-dimethylheptane**

Property	Value	Reference
Molecular Weight	156.31 g/mol	[1] [3] [5]
Boiling Point	189.8 °C	[4]
Density	0.778 g/cm ³	[5]
XLogP3-AA	5.4	[1] [3]
Complexity	90.2	[1] [3]

Experimental Protocols

As specific experimental protocols for the synthesis and characterization of **3-Ethyl-3,4-dimethylheptane** are not readily available in the surveyed literature, the following sections provide detailed, plausible methodologies based on standard organic synthesis and analytical techniques.

A logical approach to synthesize this highly branched alkane is through the construction of its carbon skeleton using a Grignard reaction, followed by the removal of the resulting hydroxyl group. A potential disconnection suggests the reaction between 2-bromo-2-methylpentane and butan-2-one, followed by reduction.

Step 1: Synthesis of 3,4-dimethylheptan-3-ol

- Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a dry, inert atmosphere throughout the reaction.
- Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
- Slowly add a solution of 2-bromopentane (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel to the magnesium suspension. Maintain a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.
- Addition of Ketone: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 3-methylbutan-2-one (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.
- Reaction and Quenching: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude tertiary alcohol, 3,4-dimethylheptan-3-ol.

Step 2: Reduction of 3,4-dimethylheptan-3-ol to **3-Ethyl-3,4-dimethylheptane**

A two-step dehydration-hydrogenation sequence is a reliable method for this conversion.

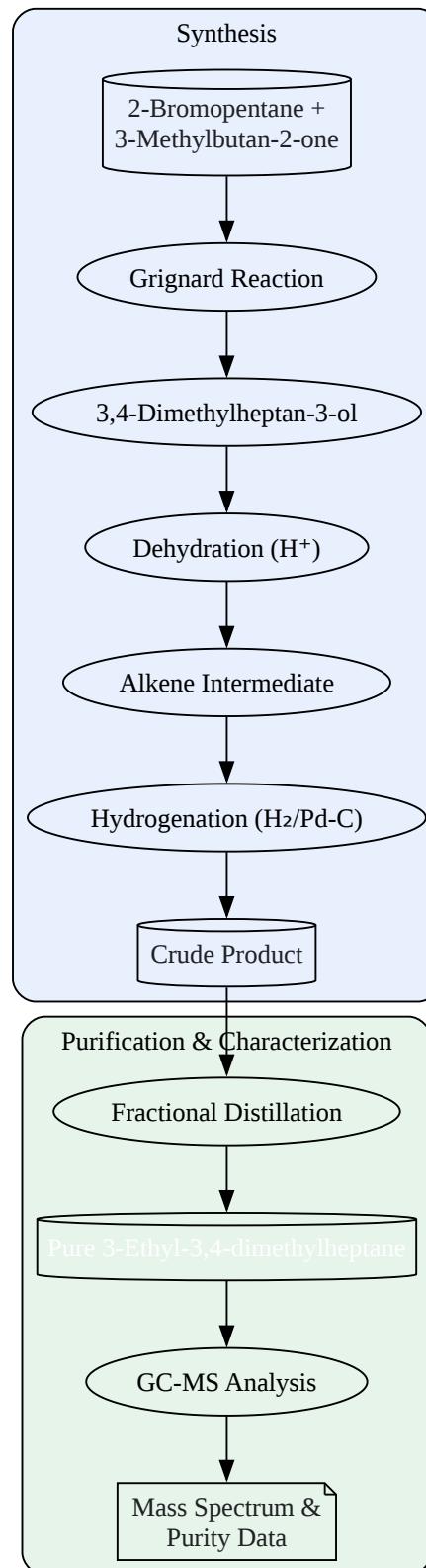
- Dehydration: Dissolve the crude alcohol from the previous step in toluene. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid. Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

- Work-up: Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield the crude alkene mixture.
- Hydrogenation: Dissolve the crude alkene in ethanol or ethyl acetate in a suitable hydrogenation vessel. Add a catalytic amount of palladium on carbon (10% Pd/C). Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator) while stirring vigorously.
- Final Isolation: Once the reaction is complete (monitored by GC or TLC), filter the mixture through a pad of Celite to remove the catalyst. Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation to yield pure **3-Ethyl-3,4-dimethylheptane**.

GC-MS is the ideal technique for confirming the identity and purity of the volatile, nonpolar product.

- Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a volatile solvent such as hexane or pentane.
- Instrumentation:
 - Gas Chromatograph: Equipped with a nonpolar capillary column (e.g., DB-5ms, HP-5ms, or similar).
 - Injector: Split/splitless injector, operated in split mode.
 - Oven Program: A typical temperature program would be: initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate.
 - Mass Spectrometer: Electron ionization (EI) source at 70 eV, scanning a mass range of m/z 40-300.
- Data Analysis: The retention time of the major peak will be characteristic of the compound under the given conditions. The mass spectrum should show a molecular ion peak (m/z 156)

and a fragmentation pattern consistent with a C₁₁H₂₄ branched alkane. Key fragments would be expected from the loss of methyl (M-15), ethyl (M-29), and larger alkyl fragments.


Spectroscopic Data (Predicted)

No experimental spectra for **3-Ethyl-3,4-dimethylheptane** were found. The following are predicted key features based on its structure:

- ¹H NMR: The spectrum would be complex, with multiple overlapping signals in the 0.8-1.5 ppm range, characteristic of a saturated alkane. Distinct signals would include triplets for the terminal methyl groups of the ethyl and heptane chains, and complex multiplets for the methylene and methine protons.
- ¹³C NMR: The spectrum would show 11 distinct signals for each carbon atom, assuming chiral centers lead to diastereotopic non-equivalence. The signals would all appear in the aliphatic region (approx. 10-50 ppm).
- IR Spectroscopy: The spectrum would be simple, showing C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.
- Mass Spectrometry: The molecular ion peak would be at m/z 156. The fragmentation pattern would be dominated by the loss of alkyl radicals, with prominent peaks at m/z 141 (M-15), 127 (M-29), and other fragments resulting from cleavage at the branching points.

Mandatory Visualizations

[Click to download full resolution via product page](#)[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Ethyl-3-methylheptane [webbook.nist.gov]
- 2. 3-ETHYL-3-METHYLHEPTANE(17302-01-1) 13C NMR [m.chemicalbook.com]
- 3. 3-ethyl-3,4-dimethylheptane [stenutz.eu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-Ethyl-3,4-dimethylheptane | C11H24 | CID 19848562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 3-Ethyl-3,4-dimethylheptane (CAS No. 61868-34-6)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14560665#cas-number-for-3-ethyl-3-4-dimethylheptane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com